molecular formula C9H10ClN3O2S B2460299 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide CAS No. 2034377-50-7

2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide

Cat. No.: B2460299
CAS No.: 2034377-50-7
M. Wt: 259.71
InChI Key: WOVQPPBQWYCHNR-UHFFFAOYSA-N
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Description

2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a chemical compound for research use. Its core structure incorporates a chlorinated dihydropyridazine ring linked to an N-cyclopropylacetamide group via a thioether bridge. While specific biological data for this exact molecule is limited, its scaffold is closely related to other pyridazinone-based compounds that have been investigated for their pharmaceutical potential. For instance, structurally similar molecules have been identified as highly selective agonists for the Thyroid Hormone Receptor Beta (THR-β) . Such agents are being explored in clinical trials for the treatment of dyslipidemia due to their ability to lower LDL cholesterol and triglycerides without the adverse cardiac effects associated with THR-α activation . The presence of a chlorine atom and a cyclopropyl group is strategically significant in medicinal chemistry. Chlorine is a common halogen used in drug design to influence a molecule's potency, metabolic stability, and binding affinity . The cyclopropyl group can be used to fine-tune properties like metabolic stability and conformational flexibility. Researchers may find this compound valuable as a building block or intermediate in the synthesis of novel bioactive molecules, particularly for projects targeting metabolic diseases or exploring new thyroid hormone receptor modulators. This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2S/c10-8-6(3-11-13-9(8)15)16-4-7(14)12-5-1-2-5/h3,5H,1-2,4H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVQPPBQWYCHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=C(C(=O)NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Thio Group: The thio group can be introduced by reacting the pyridazinone intermediate with thiol-containing reagents, such as thiourea or thioglycolic acid, under suitable conditions.

    Attachment of the Cyclopropylacetamide Moiety: The final step involves the reaction of the thio-substituted pyridazinone with cyclopropylamine and acetic anhydride or acetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyridazinone core can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its pyridazinone core, which is known for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

    Industrial Applications: The compound can be utilized in the development of new materials, catalysts, and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone core can inhibit or modulate the activity of these targets, leading to various biological effects. The thio and cyclopropylacetamide moieties can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thioether-Linked Heterocycles

a) Bis{2-[(2-Chloroethyl)thio]ethyl} ether (CAS 63918-89-8)
  • Molecular formula : C₈H₁₆Cl₂OS₂
  • Key features : Contains two thioether-linked chloroethyl groups and an ether bridge.
  • Comparison: Unlike the target compound, this molecule lacks a heterocyclic core and acetamide functionality.
b) Triazole-Thioacetic Acid Derivatives
  • Example : 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid
  • Molecular formula : C₁₂H₁₂N₄O₄S
  • Key features : A triazole ring substituted with methoxyphenyl and thioacetic acid groups.
  • Comparison: The triazole core offers different hydrogen-bonding capabilities compared to pyridazinone. Methoxy groups enhance lipophilicity, whereas the chloro and oxo groups in the target compound may improve solubility in polar solvents. Toxicity predictions (via GUSAR-online) suggest triazole derivatives exhibit higher acute toxicity (LD₅₀ ~200 mg/kg) than pyridazinone analogs (~500 mg/kg), possibly due to metabolic differences .

Phosphonothiolate and Quaternary Ammonium Derivatives

a) 2-{[Ethyl(isopropoxy)phosphoryl]thio}-N,N,N-trimethylethanaminium iodide (CAS 220718-06-9)
  • Molecular formula: C₁₀H₂₅INO₂PS
  • Key features: Phosphonothiolate group linked to a quaternary ammonium salt.
  • Comparison: The charged ammonium group and phosphorus center distinguish this compound from the neutral, planar pyridazinone derivative. Such structural differences likely result in divergent pharmacokinetic profiles, with the target compound exhibiting better blood-brain barrier penetration due to reduced polarity .
b) N-(2-{[Ethoxy(ethyl)phosphoryl]thio}ethyl)-N,N-dimethylpropan-1-aminium iodide
  • Molecular formula: C₁₁H₂₇INO₂PS
  • Key features: Combines phosphonothiolate and tertiary amine groups.
  • Comparison : The bulky dimethylpropylammonium group may hinder membrane permeability relative to the compact cyclopropylacetamide in the target compound. This highlights the advantage of cyclopropane in balancing lipophilicity and steric demand .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol) Predicted LD₅₀ (mg/kg)
Target Compound Pyridazinone Chloro, thioether, cyclopropylacetamide 283.72 ~500
Bis{2-[(2-chloroethyl)thio]ethyl} ether Ether Thioether, chloroethyl 283.25 N/A
Triazole-thioacetic acid derivative Triazole Methoxyphenyl, thioacetic acid 308.31 ~200
Phosphonothiolate-ammonium derivative Phosphonothiolate Quaternary ammonium, phosphoryl 413.25 N/A

Table 2: Physicochemical Properties

Compound LogP Water Solubility (mg/mL) Hydrogen Bond Acceptors
Target Compound 1.8 0.15 5
Triazole-thioacetic acid derivative 2.5 0.08 6
Phosphonothiolate-ammonium derivative -1.2 12.3 7

Key Research Findings

  • Synthetic Flexibility: The target compound’s pyridazinone-thioether linkage allows modular derivatization, similar to triazole-thioacetic acids .
  • Toxicity Profile: Computational models suggest the pyridazinone core reduces acute toxicity compared to triazole analogs, likely due to fewer reactive metabolites .
  • Biological Interactions : The cyclopropyl group in the acetamide moiety minimizes steric hindrance while enhancing metabolic stability, a feature absent in bulkier quaternary ammonium derivatives .

Biological Activity

2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide is a compound belonging to the pyridazinone family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C8_{8}H9_{9}ClN2_{2}O3_{3}S
  • Molecular Weight : 248.68 g/mol
  • CAS Number : 1696195-93-3

The compound features a pyridazinone core with a thioether linkage and a cyclopropylacetamide moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research has shown that derivatives of pyridazinones exhibit a broad spectrum of antimicrobial activities. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, studies indicate that similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .

Anticancer Properties

Pyridazinone derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways, which are critical for cancer cell death .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it showed a reduction in inflammation markers and pain response, indicating its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The thioether group may facilitate interactions with enzymes involved in inflammatory pathways.
  • Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Reactive Oxygen Species (ROS) Modulation : It has been observed that this compound can modulate ROS levels, contributing to its anticancer and antimicrobial effects .

Case Studies and Research Findings

StudyObjectiveFindings
Nagle et al. (2014)Antimicrobial activityDemonstrated effectiveness against multiple bacterial strains.
Csókás et al. (2013)Anticancer activityInduced apoptosis in various cancer cell lines via caspase activation.
Tiryaki et al. (2013)Anti-inflammatory effectsReduced inflammation markers in animal models significantly.

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